REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[O:8][N:7]=[C:6]([CH3:9])[C:5]=1[Cl:10].C[O:12][C:13]([C:15]1[S:16][CH:17]=[CH:18][C:19]=1[S:20](Cl)(=[O:22])=[O:21])=[O:14]>O1CCCC1>[Cl:10][C:5]1[C:6]([CH3:9])=[N:7][O:8][C:4]=1[NH:3][S:20]([C:19]1[CH:18]=[CH:17][S:16][C:15]=1[C:13]([OH:14])=[O:12])(=[O:21])=[O:22] |f:0.1|
|
Name
|
|
Quantity
|
458 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NO1)C)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC=CC1S(=O)(=O)Cl
|
Name
|
hexanes
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for about 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was then dissolved in 1 N sodium hydroxide
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NOC1NS(=O)(=O)C1=C(SC=C1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |